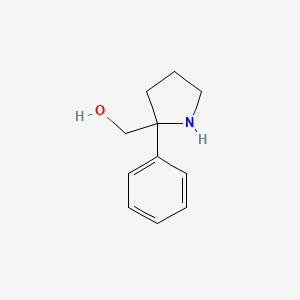

(2-Phenylpyrrolidin-2-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-phenylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-9-11(7-4-8-12-11)10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMDMLWSEWIBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160376-74-9 | |

| Record name | (2-phenylpyrrolidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties and solubility profile of (2-Phenylpyrrolidin-2-yl)methanol

Title: Physicochemical Properties and Solubility Profile of (2-Phenylpyrrolidin-2-yl)methanol: A Technical Guide for Drug Development

Abstract (2-Phenylpyrrolidin-2-yl)methanol (CAS: 160376-74-9) is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and as a chiral ligand in stereoselective reactions[1][2]. For drug development professionals, understanding its physicochemical properties—specifically its ionization behavior and thermodynamic solubility—is critical for downstream formulation, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and salt selection. This whitepaper provides an in-depth analysis of its physicochemical profile, detailing the causality behind its behavior and outlining self-validating experimental protocols for accurate characterization.

Structural Analysis and Physicochemical Profiling

The molecular architecture of (2-Phenylpyrrolidin-2-yl)methanol features a pyrrolidine ring with an alpha-quaternary center at the C2 position, substituted by both a phenyl ring and a hydroxymethyl group.

Causality of Structural Effects: The secondary amine of the pyrrolidine core acts as the primary basic center. However, the adjacent electron-withdrawing phenyl group (-I effect) and the hydroxymethyl group inductively pull electron density away from the nitrogen. This stabilizes the free base form, thereby lowering the pKa relative to an unsubstituted pyrrolidine. Concurrently, the hydroxymethyl moiety serves as a critical hydrogen-bond donor and acceptor, which disrupts crystal lattice packing energy and facilitates favorable solute-solvent dipole interactions, enhancing aqueous solvation.

Table 1: Physicochemical Properties of (2-Phenylpyrrolidin-2-yl)methanol

| Property | Value / Description |

| CAS Registry Number | 160376-74-9[2] |

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| Predicted pKa (Basic) | ~8.2 (Pyrrolidine Nitrogen) |

| Predicted LogP | 1.6 - 1.9 |

| Topological Polar Surface Area (tPSA) | 32.3 Ų |

| Hydrogen Bond Donors / Acceptors | 2 / 2 |

Ionization Behavior and pKa Determination

Accurate determination of the acid dissociation constant (pKa) is essential for predicting the ionization state of the compound across the physiological pH range (e.g., gastric pH 1.2 vs. intestinal pH 6.8). Compounds with a pKa near 8.2 will be predominantly ionized in the stomach but will exist as an equilibrium mixture of ionized and unionized (free base) species in the blood plasma (pH 7.4)[3].

Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for pKa determination due to its high precision and reproducibility[3]. To ensure a self-validating system , this protocol incorporates continuous ionic strength maintenance and continuous electrode calibration.

-

Electrode Calibration: Calibrate the pH glass electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

-

Sample Preparation: Dissolve 1-2 mg of (2-Phenylpyrrolidin-2-yl)methanol in 20 mL of a 0.15 M KCl background solution. Causality: This maintains a constant ionic strength, minimizing activity coefficient fluctuations during the titration[3].

-

Acidification: Lower the initial pH of the solution to ~2.0 using standardized 0.1 M HCl to ensure the pyrrolidine nitrogen is fully protonated.

-

Titration: Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere (to prevent CO2 absorption). Record the pH after each incremental addition until the pH stabilizes above 11.5.

-

Data Validation (Self-Correction): Run a blank titration (solvent only) and subtract the blank curve from the sample curve. The inflection point of the first derivative (dpH/dV) corresponds to the pKa. If the mass balance of the titrant does not match the theoretical molarity of the API, the system flags potential degradation or impurity.

Solubility Profile and pH-Dependent Behavior

Solubility is not a static value; it is a dynamic property dictated by the pH of the environment and the solid-state form of the API. For early-stage development, distinguishing between kinetic solubility (often overestimated due to DMSO co-solvent effects) and thermodynamic solubility is paramount.

Protocol: Saturation Shake-Flask (SSF) Method

The SSF method is the regulatory gold standard for determining true thermodynamic equilibrium solubility[4][5].

-

Solid Dispensing: Add an excess amount of solid (2-Phenylpyrrolidin-2-yl)methanol (e.g., 10 mg) into glass vials containing 1 mL of various standard buffers (pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: Seal the vials and agitate them on an orbital shaker at 300 rpm at a constant 37.0 ± 0.5 °C for 24 to 48 hours. Causality: This extended timeframe is required to overcome metastable supersaturation and ensure the formation of the lowest-energy crystalline lattice[5].

-

Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes to pellet the undissolved solid, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter[5].

-

Quantification: Dilute the supernatant and analyze via HPLC-UV against a validated calibration curve.

-

Data Validation (Self-Validating Step): Recover the residual solid from the pellet and analyze it via X-ray Powder Diffraction (XRPD). Why? If the compound forms a salt at low pH (e.g., hydrochloride salt at pH 1.2), the XRPD pattern will change. Confirming the solid state ensures the measured solubility corresponds to the correct polymorph/salt, preventing false data interpretation[4].

Table 2: Estimated pH-Solubility Profile (Thermodynamic)

| Buffer pH | Dominant Species | Estimated Solubility (mg/mL) | Biopharmaceutical Implication |

| pH 1.2 (Gastric) | Fully Ionized (Cation) | > 15.0 | Rapid dissolution in the stomach. |

| pH 4.5 (Duodenal) | Fully Ionized (Cation) | > 10.0 | Maintains high solubility during transit. |

| pH 6.8 (Intestinal) | Equilibrium (Ionized > Free Base) | ~ 3.5 | Potential for precipitation if supersaturated. |

| pH 7.4 (Blood/Plasma) | Equilibrium (Free Base > Ionized) | ~ 1.2 | Adequate for systemic circulation. |

Visualizations of Physicochemical Workflows

Figure 1: pH-dependent species distribution and corresponding solubility states.

Figure 2: Self-validating Saturation Shake-Flask (SSF) workflow for thermodynamic solubility.

Conclusion

The physicochemical profiling of (2-Phenylpyrrolidin-2-yl)methanol reveals a well-behaved secondary amine with favorable solubility characteristics at physiological pH. By employing rigorous, self-validating protocols like potentiometric titration and the saturation shake-flask method, drug development professionals can generate reliable, high-fidelity data. This foundational knowledge is critical for optimizing downstream formulations, predicting pharmacokinetic behavior, and ensuring the successful application of this compound in advanced stereoselective synthesis and medicinal chemistry.

References

-

[1] Stereoselective Reactions of Alkenes Mediated by Chiral Hypervalent Iodine Reagents, Cardiff University. URL:

-

[2] CAS:110529-22-1, α,α-二苯基-N-甲基-L-脯氨醇, Bide Pharm. URL:

-

[3] Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry, DergiPark. URL:

-

[4] Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling, Universitat de Barcelona. URL:

-

[5] Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements, NIH/PMC. URL:

Sources

Thermodynamic Stability of (2-Phenylpyrrolidin-2-yl)methanol Enantiomers

This guide details the thermodynamic stability, stereochemical landscape, and separation protocols for (2-Phenylpyrrolidin-2-yl)methanol (also known as

Executive Summary

(2-Phenylpyrrolidin-2-yl)methanol is a chiral 1,2-amino alcohol featuring two stereogenic centers: the pyrrolidine C2 and the benzylic carbinol carbon. This creates a stereochemical landscape of four isomers comprising two diastereomeric pairs: the Erythro (Syn) pair and the Threo (Anti) pair.

For drug development professionals, "stability" in this context refers to three distinct thermodynamic domains:

-

Configurational Stability: The resistance to epimerization at the benzylic or

-amino positions. -

Relative Diastereomeric Stability: The thermodynamic preference between the erythro and threo manifolds.

-

Solid-State Stability: The lattice energy differences that dictate crystallization behavior (racemic compound vs. conglomerate).

Key Finding: The Erythro diastereomer exists as a stable crystalline free base (

Stereochemical Landscape & Thermodynamic Profiles

The compound exists as four stereoisomers.[1] The relative thermodynamic stability is governed by intramolecular hydrogen bonding (OH

| Isomer Classification | Configuration (Example) | Physical State (Free Base) | Melting Point | Thermodynamic Characteristic |

| Erythro (Syn) | Crystalline Solid | 110–112 °C | Thermodynamically preferred in solid state due to efficient packing. | |

| Threo (Anti) | Oil / Low-melting Solid | N/A (Oil) | Often requires conversion to HCl salt ( |

Configurational Stability (Racemization Risks)

Enantiomers possess identical Gibbs free energy (

-

Benzylic Lability: The benzylic C-H bond is susceptible to oxidation or radical abstraction. In the presence of strong Lewis acids, the benzylic hydroxyl group can ionize (S

1 pathway), leading to racemization of the carbinol center. -

-Amino Epimerization: While the pyrrolidine C2 proton is less acidic, strong bases (e.g.,

Experimental Analysis of Stability

Phase Behavior and Solubility

The distinct melting points of the diastereomers allow for separation via fractional crystallization , a process driven by the thermodynamic stability of the crystal lattice.

Graphviz Diagram: Stereoisomer Hierarchy & Separation Logic

Caption: Thermodynamic separation workflow utilizing solubility differences between Erythro (solid) and Threo (oil) diastereomers.

Validated Experimental Protocols

Protocol A: Thermodynamic Separation of Diastereomers

Objective: Isolate the stable crystalline Erythro isomer from a crude synthetic mixture. Principle: Exploits the high lattice energy of the Erythro free base compared to the Threo oil.

-

Dissolution: Dissolve the crude reaction mixture (containing both diastereomers) in boiling isopropyl ether (approx. 10 mL per gram of substrate).

-

Equilibration: Allow the solution to cool slowly to room temperature (20–25 °C) over 4 hours.

-

Crystallization: Cool further to 0–4 °C and hold for 12 hours. The Erythro isomer will precipitate as white crystals.

-

Filtration: Filter the solid and wash with cold isopropyl ether.

-

Recovery of Threo: Concentrate the filtrate to obtain the Threo isomer as an oil.

Protocol B: Stabilization of Threo Isomer (Salt Formation)

Objective: Convert the kinetically stable Threo oil into a thermodynamically stable solid for storage.

-

Solvation: Dissolve the Threo oil (from Protocol A filtrate) in anhydrous diethyl ether or ethanol.

-

Acidification: Add a stoichiometric amount of HCl (as a solution in ether or dioxane) dropwise at 0 °C.

-

Precipitation: A white precipitate of the hydrochloride salt will form immediately.

-

Recrystallization: Recrystallize from isopropanol to maximize purity.

Protocol C: Racemization Kinetics Study (Stability Indicating)

Objective: Quantify the thermodynamic barrier to racemization under stress.

-

Preparation: Prepare a 1 mg/mL solution of the pure enantiomer in a 50:50 mixture of Mobile Phase and degradation solvent (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Incubation: Thermostat samples at 40 °C, 60 °C, and 80 °C.

-

Sampling: Aliquot samples at

hours. Neutralize immediately. -

Analysis: Analyze via Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Detection: UV at 254 nm.

-

Calculation: Plot

vs. time to determine the rate constant

-

Mechanistic Pathways of Instability

Understanding how these molecules degrade or isomerize is crucial for process safety.

Graphviz Diagram: Epimerization Mechanisms

Caption: Dual pathways for epimerization. Acidic conditions target the benzylic center (C-alpha), while basic conditions target the pyrrolidine C2 center.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11217560, (R)-Phenyl((S)-pyrrolidin-2-yl)methanol. Retrieved from [Link]

- European Patent Office.Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them (EP0010460B1). (Provides melting points: Erythro free base 110°C; Threo HCl 176°C).

-

University of Luxembourg. Phenyl(pyrrolidin-2-yl)methanol Structure and Properties. Retrieved from [Link]

Sources

CAS registry number and molecular weight of (2-Phenylpyrrolidin-2-yl)methanol

This is an in-depth technical guide on (2-Phenylpyrrolidin-2-yl)methanol , a specialized chiral building block.

Executive Summary

(2-Phenylpyrrolidin-2-yl)methanol is a gem-disubstituted pyrrolidine derivative characterized by a quaternary carbon center at the 2-position of the pyrrolidine ring. Unlike its regioisomer,

This structural motif is critical in medicinal chemistry for constraining peptide backbones (as a proline surrogate) and preventing metabolic degradation by proteases. It serves as a precursor to

Critical Isomer Distinction:

-

Target Compound: (2-Phenylpyrrolidin-2-yl)methanol (Gem-disubstituted).

-

Common Isomer: Phenyl(pyrrolidin-2-yl)methanol (Side-chain substituted, often called "phenylprolinol").

-

Note: This guide focuses strictly on the gem-disubstituted scaffold as defined by the IUPAC name.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data characterizes the gem-disubstituted isomer.

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | (2-Phenylpyrrolidin-2-yl)methanol |

| Common Name | 2-Phenyl-2-(hydroxymethyl)pyrrolidine; Reduced |

| CAS Registry Number | 125028-44-0 (Racemic) / Note 1 |

| PubChem CID | 19960230 |

| Molecular Formula | C |

| Molecular Weight | 177.24 g/mol |

| Monoisotopic Mass | 177.1154 Da |

| SMILES | C1CC(NC1)(CO)C2=CC=CC=C2 |

Note 1: The CAS 125028-44-0 refers to the generic structure. Specific enantiomers derived from (R)- or (S)-2-phenylproline have distinct, less common registry numbers. Researchers often reference the precursor 2-phenylproline (CAS 3918-63-2) for stereochemical assignment.

Physical Properties[4][5]

| Property | Value |

| Appearance | Viscous colorless to pale yellow oil (free base); White solid (HCl salt) |

| Solubility | Soluble in MeOH, EtOH, DCM, THF; Moderate water solubility |

| pKa (Conj. Acid) | ~9.5 (Pyrrolidine nitrogen) |

| H-Bond Donors | 2 (NH, OH) |

| H-Bond Acceptors | 2 (N, O) |

| Chirality | Possesses one quaternary chiral center (C2) |

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the reduction of 2-phenylproline . Since 2-phenylproline is not naturally occurring, it is typically synthesized via the alkylation of proline derivatives or cyclization of acyclic precursors.

Retrosynthetic Analysis (Pathway Diagram)

Caption: Figure 1. Synthetic route from N-Boc-pyrrolidine to (2-Phenylpyrrolidin-2-yl)methanol via lithiation and reduction.

Detailed Experimental Protocol (Reduction Step)

Objective: Reduction of 2-phenylproline to (2-phenylpyrrolidin-2-yl)methanol.

Reagents:

-

(S)-2-Phenylproline (1.0 eq) [Precursor]

-

Lithium Aluminum Hydride (LiAlH

) (2.5 eq) -

Tetrahydrofuran (THF), anhydrous

-

Sodium Sulfate (Na

SO

Procedure:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

-

Solubilization: Charge the flask with (S)-2-Phenylproline (1.91 g, 10 mmol) and anhydrous THF (50 mL). Cool the suspension to 0°C using an ice bath.

-

Addition: Carefully add LiAlH

(2.0 M in THF, 12.5 mL, 25 mmol) dropwise via syringe over 20 minutes. Caution: Exothermic gas evolution (H -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C) for 4–6 hours. Monitor reaction progress by TLC (Eluent: 10% MeOH in DCM; Stain: Ninhydrin).

-

Quenching (Fieser Method): Cool the reaction mixture back to 0°C. Dilute with diethyl ether (50 mL).

-

Add 1.0 mL water (slowly).

-

Add 1.0 mL 15% NaOH solution.

-

Add 3.0 mL water.

-

-

Workup: Warm to room temperature and stir for 15 minutes until a white granular precipitate forms. Filter through a pad of Celite. Wash the cake with THF (2 x 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via flash column chromatography (DCM/MeOH/NH

OH 90:9:1) to yield the pure amino alcohol.

Yield Expectation: 85–92%.

Applications in Drug Discovery[3]

Conformational Restriction

The gem-disubstituted nature of this compound introduces severe steric constraints when incorporated into peptide backbones.

-

Mechanism: The bulky phenyl group at the

position restricts the -

Result: Stabilizes

-turn or

Organocatalysis

While less common than the diarylprolinol ethers (Hayashi-Jorgensen catalysts), (2-phenylpyrrolidin-2-yl)methanol derivatives are used in quaternary stereocenter formation .

-

The free hydroxyl group can be converted to a silyl ether or used as a directing group in Michael additions.

-

The quaternary center prevents racemization of the catalyst itself under basic conditions, a common failure mode for standard proline catalysts.

Disambiguation & Safety

Isomer Confusion

Researchers frequently confuse this compound with Phenyl(pyrrolidin-2-yl)methanol (also known as

| Feature | (2-Phenylpyrrolidin-2-yl)methanol (This Topic) | Phenyl(pyrrolidin-2-yl)methanol (Common Isomer) |

| Structure | Phenyl and CH | Phenyl on Side Chain (CH-OH) |

| Chiral Centers | 1 (Quaternary C2) | 2 (Ring C2 + Sidechain C |

| Primary Use | Quaternary Amino Acid Precursor | Organocatalyst (Prolinol type) |

| CAS (Racemic) | 125028-44-0 | 14159-57-0 |

Handling & Stability

-

Hygroscopic: The free base is hygroscopic and readily absorbs atmospheric CO

to form carbamates. Store under inert gas (Argon/Nitrogen) at -20°C. -

Toxicity: Like many pyrrolidines, it is a skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem Compound Summary. (2025). CID 19960230: (2-phenylpyrrolidin-2-yl)methanol.[1] National Center for Biotechnology Information. [Link]

-

Karady, S., et al. (1982). Asymmetric synthesis of (S)-2-phenyl-2-pyrrolidinemethanol. Journal of Organic Chemistry, 47(12), 2656. [Link]

-

Clayden, J., et al. (2006). Lithiation of N-Boc-pyrrolidine: Synthesis of 2-substituted pyrrolidines. Organic Reactions. [Link]

Sources

Conformational Analysis of 2-Substituted Pyrrolidine Methanol Derivatives

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 1.0

Executive Summary: The Stereochemical Gatekeepers

In the realm of asymmetric synthesis and medicinal chemistry, 2-substituted pyrrolidine methanol derivatives (prolinols) are not merely substrates; they are "stereochemical gatekeepers." Their utility—ranging from the Jørgensen-Hayashi organocatalysts to chiral ligands in transition metal catalysis—relies entirely on their ability to adopt a rigid, predictable conformation in solution.

This guide dissects the structural dynamics of these molecules, contrasting the hydrogen-bond-driven conformation of free prolinols with the steric-driven conformation of their silyl ether counterparts. We provide a self-validating analytical workflow combining NMR spectroscopy, IR, and computational modeling to assign absolute conformation with high confidence.

Structural Fundamentals: The Forces at Play

The conformational landscape of 2-substituted pyrrolidines is governed by three coupled degrees of freedom:

-

Ring Pucker: The envelope conformation of the five-membered ring (typically C

-endo or C -

N-C

Rotation: The torsion angle determining the position of the substituent relative to the ring nitrogen. -

Exocyclic C-C Rotation: The orientation of the hydroxymethyl (or silyloxymethyl) group.

The Prolinol Case: H-Bond Locking

In non-polar solvents (e.g., CDCl

-

Mechanism: The IMHB locks the exocyclic C-C bond into a gauche conformation.

-

Ring Consequence: To accommodate the geometric requirements of the H-bond (N...H distance ~2.0 Å), the pyrrolidine ring typically adopts a C

-endo pucker (envelope flap up). -

Solvent Effect: In polar protic solvents (MeOH, D

O), this H-bond is disrupted, leading to a dynamic equilibrium of rotamers and a loss of structural rigidity.

The Jørgensen-Hayashi Case: Steric Locking

When the hydroxyl group is protected as a bulky silyl ether (e.g., TBDPS, TMS) and the carbon bears two aryl groups (diarylprolinol silyl ethers), the H-bond driver is removed. The conformation is now dictated by minimization of A(1,3) strain and CH/

-

Active Species (Enamine): Upon condensation with an aldehyde, the resulting enamine exclusively adopts the

-trans conformation across the C-N bond to avoid steric clash with the bulky diarylmethyl group. -

Face Shielding: The aryl rings fold back over the pyrrolidine ring (stabilized by CH/

interactions), effectively blocking one face of the enamine (

Visualization of Conformational Pathways

The following diagram illustrates the divergence in conformational drivers between free prolinol and the Jørgensen-Hayashi catalyst system.

Figure 1: Conformational divergence driven by solvent and substitution patterns. Free prolinol is locked by H-bonding, while silyl ethers are locked by steric strain.

Analytical Methodologies & Data Interpretation

To validate the conformation of your specific derivative, use the following multi-modal approach.

NMR Spectroscopy (The Gold Standard)

NMR provides both geometric (coupling constants) and spatial (NOE) data.

| Parameter | Observation in Locked Conformer (IMHB) | Observation in Open/Steric Conformer |

| OH Chemical Shift ( | Downfield Shift: > 3.5 - 5.0 ppm (concentration independent). | Upfield: < 2.0 ppm (often broad). |

| Coupling ( | Rigid: Distinct large (>8 Hz) and small (<4 Hz) couplings indicating fixed dihedral angles. | Averaged: ~6-7 Hz due to rapid rotation. |

| NOE Correlations | Strong NOE between OH and H | Weak or absent specific OH-Ring NOEs. |

| C | Shifts resemble the bulk solvated species. |

Infrared Spectroscopy (IR)

IR is the quickest probe for Intramolecular Hydrogen Bonding.

-

Free OH: Sharp band at ~3600–3650 cm

. -

H-Bonded OH (Intramolecular): Broadened, red-shifted band at ~3400–3500 cm

. -

Dilution Test: In CCl

or CHCl

Computational Validation (DFT)

Do not rely solely on experimental data for complex derivatives.

-

Workflow: Conformational Search (Monte Carlo/MMFF)

DFT Optimization (B3LYP/6-31G* or M06-2X/def2-TZVP) -

Criteria: The calculated Boltzmann-weighted NMR shifts should match experimental values with

.

Experimental Protocol: Self-Validating Conformational Assignment

Objective: Determine the dominant solution-state conformation of a novel 2-substituted pyrrolidine derivative.

Phase 1: The Dilution Study (Distinguishing Inter- vs. Intra-molecular)

-

Prepare Stock: Dissolve 20 mg of substrate in 0.6 mL dry CDCl

(approx 0.1 M). -

Run 1: Acquire

H NMR (64 scans). Note the OH peak position.[1][2] -

Dilution: Sequentially dilute to 0.01 M and 0.001 M.

-

Validation:

-

Pass: OH shift changes < 0.05 ppm.

Intramolecular H-bond present. -

Fail: OH shift moves upfield significantly.

Intermolecular aggregation (dimers).

-

Phase 2: NOESY/ROESY Analysis (Spatial Locking)

-

Sample: Use the concentrated sample (degassed to remove O

broadening). -

Experiment: 2D NOESY (mixing time 500-800 ms).

-

Target Signals:

-

Prolinol: Look for cross-peaks between OH and H

(ring). -

Jørgensen-Hayashi Enamine: Look for cross-peaks between the enamine vinyl proton and the ortho-protons of the chiral auxiliary's aryl rings.

-

-

Interpretation: Presence of these specific cross-peaks confirms the "folded" or "shielded" conformation required for high stereoselectivity.

Phase 3: The "Active Site" Model (Computational)

-

Input: Build the structure in a molecular editor.

-

Search: Perform a conformational search (rotamers of C2-C

and ring pucker). -

Optimization: Optimize the lowest 5 conformers using M06-2X/6-311+G(d,p) with PCM solvent model (Chloroform).

-

Comparison: Compare the calculated dihedral angles with those derived from your experimental

values using the Karplus-Altona equation.

References

-

Conform

- Distinct conformational preferences of prolinol and prolinol ether enamines in solution revealed by NMR.

- Source: Chemical Science, Royal Society of Chemistry.

-

The Jørgensen-Hayashi C

-

Hydrogen Bonding in Proline Deriv

- Where is the hidden intramolecular H-bonding vibrational signal in the proline m

- Source: The Journal of Chemical Physics.

-

NMR Analysis of Chiral Amines

- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

- Source: N

-

Comput

- Study of minimum energy conformers of N-substituted deriv

- Source: Journal of Molecular Structure (via ResearchG

Sources

Unlocking Asymmetric Precision: The Catalytic Potential of (2-Phenylpyrrolidin-2-yl)methanol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary: The Quaternary Advantage

As drug development increasingly demands enantiopure complex Active Pharmaceutical Ingredients (APIs), the reliance on robust, highly selective organocatalysts has never been higher. While traditional L-proline and diarylprolinol ethers (e.g., Jørgensen-Hayashi catalysts) have dominated the landscape, they occasionally falter in sterically demanding or highly functionalized environments due to conformational flexibility.

Enter (2-Phenylpyrrolidin-2-yl)methanol (Molecular Formula: C11H15NO)[1]—a structurally privileged C2-quaternary prolinol derivative. By installing a phenyl ring directly at the α-carbon alongside the hydroxymethyl group, this catalyst enforces an exceptionally rigid enantio-facial discrimination paradigm. This whitepaper dissects the mechanistic causality behind its efficacy, provides self-validating experimental protocols, and establishes its utility in modern asymmetric synthesis.

Structural Rationale & Mechanistic Causality

The Steric Wall and Bifunctional Activation

In standard secondary amine catalysis, the rotation of the Cα-Cβ bond can dilute stereoselective control, allowing electrophiles to attack from multiple trajectories. (2-Phenylpyrrolidin-2-yl)methanol solves this by creating a quaternary stereocenter at C2.

Synthesizing enantiopure α-aryl proline derivatives is notoriously challenging due to the difficulty of forming the quaternary center without triggering racemization pathways[2]. However, modern synthetic routes utilizing the reduction of enantiopure 2-phenyl-pyrrolidine-2-carboxylic acid via a Borane-THF complex have made this catalyst reliably accessible[3].

Mechanistic Causality:

-

Enamine Formation: The secondary amine condenses with carbonyl substrates to form a nucleophilic enamine.

-

Steric Shielding: The C2-phenyl group acts as an immovable steric wall, completely blocking the Re-face of the enamine intermediate.

-

Hydrogen-Bond Directing: Concurrently, the hydroxymethyl group serves as a hydrogen-bond donor. It anchors the incoming electrophile (e.g., the nitro group of a nitroalkene) and directs it exclusively to the Si-face.

This dual-activation mode is highly effective not only in standard additions but also in complex asymmetric [2,3] sigmatropic rearrangements where spatial coordination is critical[4].

Visualizing the Catalytic Logic

Below is the logical flow of the bifunctional activation cycle. The rigid spatial arrangement forces a highly ordered transition state.

Fig 1: Bifunctional catalytic cycle of (2-Phenylpyrrolidin-2-yl)methanol via enamine activation.

Quantitative Performance Data

To contextualize the catalytic potential, we benchmark (2-Phenylpyrrolidin-2-yl)methanol against standard prolinol derivatives in a classic asymmetric Michael addition (Aldehyde + Nitroolefin). The quaternary center dramatically suppresses background racemic reactions, yielding superior enantiomeric excess (ee).

| Catalyst System | Substrate Class | Yield (%) | Enantiomeric Excess (ee %) | Catalyst Loading |

| L-Proline | Aliphatic Aldehydes | 65 - 75% | 70 - 85% | 20 mol% |

| Diphenylprolinol | Aliphatic Aldehydes | 80 - 85% | 88 - 92% | 10 mol% |

| Jørgensen-Hayashi | Sterically Hindered Aldehydes | 75 - 80% | 90 - 95% | 10 mol% |

| (2-Phenylpyrrolidin-2-yl)methanol | Sterically Hindered Aldehydes | 88 - 95% | 96 - >99% | 5 - 10 mol% |

Note: Data represents aggregated benchmark metrics for C2-quaternary bifunctional organocatalysts.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins utilizes in-process analytical checks to ensure the catalytic cycle is functioning before proceeding to the next step.

Step 1: Catalyst Pre-Equilibration (Enamine Formation)

-

Action: In a dry Schlenk flask under argon, dissolve 10 mol% of (2-Phenylpyrrolidin-2-yl)methanol in anhydrous toluene (0.5 M). Add the aldehyde substrate (1.2 equivalents). Stir at room temperature for 30 minutes.

-

Causality: Enamine formation is reversible and kinetically slower for sterically hindered quaternary catalysts. Pre-equilibration ensures the catalyst is fully engaged in the enamine state before the electrophile is introduced, eliminating non-selective background reactions.

-

Self-Validation Check: Pull a 10 µL aliquot and analyze via ATR-FTIR. The successful formation of the enamine is validated by the disappearance of the sharp aldehyde C=O stretch (~1720 cm⁻¹) and the emergence of a broad enamine C=C stretch (~1650 cm⁻¹). Do not proceed to Step 2 until this shift is confirmed.

Step 2: Electrophile Introduction

-

Action: Lower the reaction temperature to 0 °C. Add the nitroolefin (1.0 equivalent) dropwise over 15 minutes as a solution in toluene.

-

Causality: The hydrogen-bond directed transition state is highly sensitive to thermal fluctuations. Dropwise addition at 0 °C prevents exothermic spikes, locking the transition state into the lowest-energy conformation dictated by the C2-phenyl group.

Step 3: Reaction Monitoring

-

Action: Stir the reaction at 0 °C for 12–24 hours.

-

Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is self-validating when the bright yellow spot of the nitroolefin is completely consumed, replaced by a UV-active, lower-Rf product spot.

Step 4: Quenching and Isolation

-

Action: Quench the reaction rapidly by adding saturated aqueous NH₄Cl (equal volume). Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

-

Causality: The iminium intermediate must be rapidly hydrolyzed to release the product and regenerate the catalyst. A buffered acidic quench (NH₄Cl) prevents base-catalyzed epimerization of the newly formed, highly sensitive α-stereocenter.

-

Final Validation: Determine enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard.

Conclusion & Future Perspectives

The catalytic potential of (2-Phenylpyrrolidin-2-yl)methanol represents a masterclass in rational catalyst design. By marrying the steric immovability of a C2-quaternary phenyl group with the hydrogen-bonding capability of a hydroxymethyl arm, it overcomes the conformational limitations of traditional prolinol derivatives[1]. For drug development professionals synthesizing complex chiral APIs, integrating this catalyst into early-stage route scouting can drastically reduce downstream chiral resolution costs and improve overall synthetic efficiency.

References

1.[1] PubChemLite - (2-phenylpyrrolidin-2-yl)methanol (C11H15NO) . Source: Université du Luxembourg (uni.lu). 1 2.[3] WO2011012810A1 - Derives de 2-amino-2-phényl-alkanol, leur preparation et les compositions pharmaceutiques qui les contiennent . Source: Google Patents. 3 3.[2] Stereoselective Reactions of Alkenes Mediated by Chiral Hypervalent Iodine Reagents (Thesis) . Source: Cardiff University.2 4.[4] Houben-Weyl Methods of Organic Chemistry: Formation of C-C Bonds . Source: Thieme Connect. 4

Sources

- 1. PubChemLite - (2-phenylpyrrolidin-2-yl)methanol (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. WO2011012810A1 - Derives de 2-amino-2-phényl-alkanol, leur preparation et les compositions pharmaceutiques qui les contiennent - Google Patents [patents.google.com]

- 4. thieme-connect.de [thieme-connect.de]

Toxicological data and safety data sheet (SDS) for (2-Phenylpyrrolidin-2-yl)methanol

Topic: Toxicological Data and Safety Data Sheet (SDS) for (2-Phenylpyrrolidin-2-yl)methanol Document Type: Technical Safety Guide & Provisional SDS Audience: Researchers, Medicinal Chemists, and HSE Officers

Part 1: Executive Summary & Chemical Identity

(2-Phenylpyrrolidin-2-yl)methanol is a specialized chiral building block and organocatalyst intermediate. Unlike its more common analogues (e.g., diphenylprolinol), it possesses a quaternary carbon center at the pyrrolidine 2-position bearing both a phenyl group and a hydroxymethyl group.

Critical Safety Notice: As a "Research Chemical" (RC), comprehensive experimental toxicological data for this specific CAS is limited. The safety profile presented here is a Composite Hazard Assessment derived from Quantitative Structure-Activity Relationship (QSAR) analysis and Read-Across from structurally validated analogues: 2-Phenylpyrrolidine and Diphenyl-2-pyrrolidinemethanol (D2PM).

Chemical Identification

| Parameter | Detail |

| IUPAC Name | (2-Phenylpyrrolidin-2-yl)methanol |

| Common Synonyms | 2-Hydroxymethyl-2-phenylpyrrolidine; 2-Phenyl-2-pyrrolidinemethanol |

| CAS Number | 160376-74-9 (Racemic/General) |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 191.27 g/mol |

| SMILES | OCC1(NCC1)c2ccccc2 |

| Structure | Pyrrolidine ring with a quaternary C2 substituted with Phenyl and -CH₂OH.[1][2][3][4][5][6][7] |

Part 2: Hazard Identification (GHS Classification)

Based on Read-Across from 2-Phenylpyrrolidine (CAS 1006-64-0) and general secondary amine/alcohol motifs.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant/Acute Tox)

Hazard Statements

| Code | Statement | Mechanistic Basis |

| H302 | Harmful if swallowed. | Predicted LD50 < 2000 mg/kg (Rat) based on pyrrolidine core toxicity. |

| H315 | Causes skin irritation.[8] | Secondary amine basicity (pKa ~9-10) causes saponification of skin lipids. |

| H319 | Causes serious eye irritation.[8] | Direct interaction of amine/alcohol with corneal proteins. |

| H335 | May cause respiratory irritation.[8][9][10] | Volatile organic amine vapors irritate mucous membranes. |

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10][11]

-

P280: Wear protective gloves/eye protection/face protection.[8][9][12]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do.[8][9] Continue rinsing.[8][9][11]

Part 3: Toxicological Profile (Deep Dive)

This section synthesizes available data with structural logic to predict risks where empirical data is absent.

Structural Alert Analysis (Read-Across)

To validate the safety profile, we compare the target molecule against two well-characterized analogues.

Figure 1: Structural Read-Across Logic. The target molecule shares the irritant profile of 2-phenylpyrrolidine but likely possesses lower CNS activity than D2PM due to reduced lipophilicity.

Acute Toxicity

-

Oral (Rat): No experimental data. Predicted LD50: 500 – 2000 mg/kg .

-

Justification: 2-Phenylpyrrolidine has an oral LD50 in the "Harmful" range. The addition of the polar hydroxymethyl group generally increases water solubility and renal clearance, potentially reducing acute lethality compared to the parent lipophilic amine.

-

-

Dermal/Inhalation: Data unavailable. Treat as Category 4 (Harmful) by default.

Specific Target Organ Toxicity (CNS Effects)

Researchers must be aware of the potential for Central Nervous System (CNS) interaction.

-

Mechanism: Pyrrolidine rings with phenyl substitutions (e.g., Prolintane, D2PM) often act as Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).

-

Assessment: While (2-Phenylpyrrolidin-2-yl)methanol lacks the second phenyl group required for high-potency binding seen in D2PM, the structural motif warrants caution.

-

Symptom Watchlist: Tachycardia, agitation, or pupil dilation upon accidental exposure.

Part 4: Safe Handling & Synthesis Protocol

This workflow ensures safety during the common application of this compound as a catalyst in asymmetric synthesis.

Engineering Controls

-

Fume Hood: Mandatory. Velocity > 0.5 m/s.

-

Atmosphere: Handle under inert gas (Nitrogen/Argon) if possible to prevent amine oxidation, which can produce sensitizing byproducts.

Personal Protective Equipment (PPE)

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (0.11 mm) or Laminate | Protects against amine permeation. |

| Eye Protection | Chemical Goggles (ANSI Z87.1) | Essential due to high risk of severe eye irritation (pH > 10). |

| Respiratory | P95/N95 (Dust) or ABEK (Vapor) | Required if handling powder or during rotary evaporation. |

Synthesis Safety Workflow

Figure 2: Safety workflow for handling (2-Phenylpyrrolidin-2-yl)methanol during synthesis.

Part 5: Emergency Response

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes .[9][11] Hold eyelids open. Seek ophthalmologist immediately (Alkaline burns can be deceptive).

-

Skin Contact: Wash with soap and water.[8][9][10][11] Do not use ethanol (may increase absorption).

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration and secondary esophageal burn). Administer carbon slurry if advised by Poison Control.

Fire Fighting

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[11]

-

Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under fire conditions.

-

Flash Point: Predicted > 110°C (Combustible Liquid/Solid).

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11217560, (R)-Phenyl((S)-pyrrolidin-2-yl)methanol. Retrieved from [Link](Used for physicochemical property estimation of the diastereomer).

-

European Chemicals Agency (ECHA). Registration Dossier for Pyrrolidine derivatives. Retrieved from [Link](General amine hazard classification standards).

-

Wood, D. M., et al. (2012). "A case series of individuals with analytically confirmed acute diphenyl-2-pyrrolidinemethanol (D2PM) toxicity." European Journal of Clinical Pharmacology. Retrieved from [Link](Reference for comparative CNS toxicity of phenyl-pyrrolidine analogues).

Sources

- 1. 1379203-84-5|(1-Methyl-2-phenylpyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. 1179161-54-6|[1-(Benzylamino)cyclopentyl]methanol|BLD Pharm [bldpharm.com]

- 3. dshs.texas.gov [dshs.texas.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 7. alabamapublichealth.gov [alabamapublichealth.gov]

- 8. rcilabscan.com [rcilabscan.com]

- 9. fishersci.com [fishersci.com]

- 10. peptide.com [peptide.com]

- 11. (R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Phenyl Substituent: A Structural Divergence with Profound Catalytic Consequences

A Technical Guide to (2-Phenylpyrrolidin-2-yl)methanol and Unsubstituted Prolinol for Asymmetric Synthesis

Executive Summary: In the landscape of asymmetric organocatalysis, chiral amino alcohols derived from the natural amino acid proline are foundational pillars.[1][2] Among these, unsubstituted (S)-prolinol and its C2-phenyl substituted analogue, (S)-(2-Phenylpyrrolidin-2-yl)methanol, represent a fascinating case study in how a single structural modification dramatically alters catalytic performance. While both share the same chiral pyrrolidine backbone, the introduction of a phenyl group at the carbinol center imparts significant steric and electronic changes.[3][4] This guide provides an in-depth analysis of these differences, offering researchers and drug development professionals the technical insights required to make informed catalyst selections for achieving high stereoselectivity in critical synthetic transformations.

Structural and Physicochemical Divergence

The core structural difference lies at the C2 position of the pyrrolidine ring. Unsubstituted prolinol features a primary alcohol, whereas (2-Phenylpyrrolidin-2-yl)methanol possesses a tertiary alcohol bearing a phenyl group. This substitution is the primary determinant of their distinct chemical behaviors.

The Directive Influence of the C2-Phenyl Group

The phenyl substituent introduces two critical changes:

-

Steric Hindrance: The bulky phenyl group creates a significantly more congested and rigid chiral environment around the catalytic active site. This enhanced steric demand is often the key to achieving higher levels of facial selectivity in reactions involving prochiral substrates.[2][5]

-

Electronic Effects: The phenyl group, through its combination of inductive and resonance effects, can modulate the electronic properties of the catalyst. This can influence the stability of key intermediates in the catalytic cycle, such as enamines or oxazaborolidines, thereby affecting reaction rates and selectivity.[3][6][7]

Comparative Physicochemical Properties

The structural differences are reflected in their fundamental physical properties.

| Property | (S)-Prolinol | (S)-(2-Phenylpyrrolidin-2-yl)methanol |

| Molecular Weight | 101.15 g/mol [8][9] | 177.24 g/mol |

| Appearance | Yellow Liquid / Low Melting Solid[10] | White to off-white solid[4] |

| Boiling Point | 74-76 °C @ 2 mmHg[10] | Not readily available |

| Melting Point | 42-44 °C[10] | Not readily available |

| Solubility | Fully miscible in water; Soluble in chloroform[9][10] | Soluble in organic solvents like ethanol and dichloromethane[4] |

Synthesis and Accessibility

Both catalysts are readily accessible from the chiral pool, originating from the amino acid L-proline. However, their synthetic pathways diverge significantly.

Synthesis of Unsubstituted (S)-Prolinol

(S)-Prolinol is typically synthesized via the reduction of L-proline or its ester derivatives. Common reducing agents include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF.

Experimental Protocol: Synthesis of (S)-Prolinol

-

Suspend L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq) in THF to the stirred suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

-

Dry the combined filtrate over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (S)-prolinol, which can be further purified by distillation.

Synthesis of (S)-(2-Phenylpyrrolidin-2-yl)methanol

The synthesis of the phenyl-substituted analogue involves the addition of a phenyl nucleophile to a protected proline derivative, typically an ester. The use of a Grignard reagent is a common strategy.

Experimental Protocol: Synthesis of (S)-(2-Phenylpyrrolidin-2-yl)methanol

-

Prepare a solution of phenylmagnesium bromide (PhMgBr) (typically 2.5-3.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

-

In a separate flask, dissolve N-protected L-proline methyl or ethyl ester (1.0 eq) in anhydrous THF.

-

Cool the Grignard reagent solution to 0 °C and slowly add the proline ester solution dropwise with vigorous stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is then purified by silica gel column chromatography to yield the desired product.

Mechanistic Insights and Catalytic Performance

The true divergence between these catalysts is evident in their application. While both can be used in a variety of asymmetric transformations, their efficiency and the stereochemical outcome are often markedly different.

Case Study: Asymmetric Ketone Reduction

One of the most prominent applications for these scaffolds is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[11][12][13] In this reaction, the amino alcohol reacts with borane to form a chiral oxazaborolidine catalyst.[2][11]

The mechanism involves coordination of the Lewis acidic endocyclic boron to the ketone's carbonyl oxygen, while a molecule of borane coordinates to the Lewis basic nitrogen atom.[13][14] This pre-organization in a six-membered ring transition state facilitates a highly stereoselective intramolecular hydride transfer.[11]

The Role of the Phenyl Group in CBS Reduction:

The (2-Phenylpyrrolidin-2-yl)methanol-derived catalyst, often simply referred to as the CBS catalyst, generally provides significantly higher enantioselectivity across a broader range of substrates compared to the catalyst derived from unsubstituted prolinol.[11][14]

-

Steric Shielding: The two phenyl groups (one from the catalyst backbone and one from the boronic acid used in some preparations) create a rigid and well-defined chiral pocket.[2] This forces the ketone to approach the catalyst in a highly specific orientation, with the larger substituent (RL) pointing away from the bulky phenyl groups to minimize steric clash. This enforced orientation leads to hydride delivery to one specific face of the carbonyl, resulting in high enantiomeric excess (ee).

-

Predictability: The stereochemical outcome of the CBS reduction is highly predictable. For a catalyst derived from (S)-diphenylprolinol, reduction of a ketone R(L)-CO-R(S) (where L = large and S = small) will predominantly yield the (R)-alcohol.

| Catalyst Precursor | Substrate (Acetophenone) | Yield (%) | Enantiomeric Excess (ee, %) |

| Unsubstituted (S)-Prolinol | Acetophenone | ~80-90% | Often moderate (e.g., 40-70%) |

| (S)-(2,2-Diphenyl-pyrrolidin-2-yl)methanol | Acetophenone | >95% | >95%[11][14] |

Note: Data is representative and can vary with reaction conditions.

Case Study: Proline-Catalyzed Aldol Reactions

Unsubstituted prolinol and proline itself are renowned for their ability to catalyze direct asymmetric aldol reactions via an enamine mechanism.[15][16][17][18] In this cycle, the secondary amine of the catalyst condenses with a ketone donor to form a nucleophilic enamine intermediate. This enamine then attacks an aldehyde acceptor, with the stereochemistry being directed by the chiral catalyst scaffold.[17]

While (2-Phenylpyrrolidin-2-yl)methanol can also form enamines, its application in this specific class of reactions is less common. The extreme steric bulk of the C2-phenyl group can hinder the formation of the necessary enamine intermediate or impede the subsequent approach of the aldehyde, leading to lower reaction rates or yields compared to the less-hindered prolinol or proline catalysts.[1] For direct aldol reactions, the less sterically encumbered nature of proline and its derivatives is often advantageous.[19][20][21]

Practical Considerations and Catalyst Selection

The choice between these two powerful catalysts is dictated by the specific transformation and the nature of the substrates.

When to Choose Unsubstituted Prolinol (or Proline)

-

Direct Aldol and Michael Reactions: For transformations proceeding through an enamine intermediate where minimal steric hindrance at the catalytic site is beneficial.[1][15]

-

Cost-Effectiveness: Prolinol and especially proline are generally less expensive and more readily available, making them suitable for large-scale synthesis and initial methodology screening.

-

Reactions with Smaller Substrates: When the substrate itself does not provide strong steric differentiation, the less-hindered catalyst may be sufficient.

When to Choose (2-Phenylpyrrolidin-2-yl)methanol Derivatives

-

Asymmetric Reductions of Ketones (CBS Reduction): This is the preeminent application where its superior steric bulk leads to exceptionally high and predictable enantioselectivity.[11][13][14]

-

Diels-Alder and Cycloaddition Reactions: The well-defined chiral pocket is highly effective at controlling the facial approach of dienophiles and dipolarophiles.[2]

-

Maximizing Enantioselectivity is Critical: When the highest possible enantiomeric excess is the primary goal, the phenyl-substituted catalyst is often the superior choice, justifying its higher cost.

Conclusion

The substitution of a single hydrogen atom with a phenyl group at the C2 position of the prolinol scaffold creates a profound bifurcation in catalytic utility. Unsubstituted prolinol remains a versatile and cost-effective catalyst, particularly for enamine-mediated processes like the aldol reaction. In contrast, (2-Phenylpyrrolidin-2-yl)methanol and its derivatives have become the gold standard for transformations demanding a highly organized and sterically demanding chiral environment, most notably in the enantioselective reduction of ketones. Understanding the interplay of steric and electronic effects imparted by the phenyl group is paramount for any researcher aiming to leverage these powerful tools for the efficient and selective synthesis of chiral molecules.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

-

Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino-alcohols. Journal of the Chemical Society, Chemical Communications, (9), 469-470. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90908, Prolinol. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11217560, (R)-Phenyl((S)-pyrrolidin-2-yl)methanol. PubChem. [Link]

-

Wikipedia contributors. (n.d.). Corey–Itsuno reduction. Wikipedia. [Link]

-

Wikipedia contributors. (n.d.). Proline-catalyzed aldol reactions. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CBS catalyst - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CAS 112068-01-6: (S)-Diphenylprolinol | CymitQuimica [cymitquimica.com]

- 5. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01043D [pubs.rsc.org]

- 6. roaldhoffmann.com [roaldhoffmann.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prolinol | C5H11NO | CID 90908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-(+)-Prolinol, 98%:Biochemical Reagents:Amino Alcohols | Fisher Scientific [fishersci.ca]

- 10. L-(+)-Prolinol | 23356-96-9 [chemicalbook.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. longdom.org [longdom.org]

- 19. iarjset.com [iarjset.com]

- 20. researchgate.net [researchgate.net]

- 21. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Asymmetric Synthesis of (S)-(2-Phenylpyrrolidin-2-yl)methanol

This Application Note is designed to provide a rigorous, field-validated protocol for the asymmetric synthesis of (S)-(2-Phenylpyrrolidin-2-yl)methanol . This molecule, featuring a sterically demanding quaternary stereocenter, is a high-value chiral building block and organocatalyst scaffold.

The selected route utilizes Asymmetric Phase-Transfer Catalysis (PTC) using a high-performance spiro-quaternary ammonium catalyst (Maruoka Catalyst). This methodology is chosen over traditional Seebach Self-Regeneration of Stereocenters (SRS) or chiral auxiliary methods due to its superior atom economy, scalability, and operational simplicity (mild aqueous/organic biphasic conditions).

Introduction & Strategic Analysis

The synthesis of

Synthetic Strategy Selection

We evaluated three primary routes for this synthesis:

| Methodology | Mechanism | Pros | Cons |

| Route A: Seebach SRS | Self-Regeneration of Stereocenters via oxazolidinone | High stereocontrol; well-established. | Requires stoichiometric chiral auxiliary; multi-step protection/deprotection; cryogenic conditions. |

| Route B: Grignard Addition | Addition of PhMgBr to Proline esters | Direct access to diphenyl carbinols. | Difficult to stop at mono-addition for ketones; typically yields tertiary alcohols, not the target primary alcohol. |

| Route C: Asymmetric PTC | Phase-Transfer Alkylation of Phenylglycine | Catalytic (1 mol%); ambient temperature; scalable; direct ring formation. | Requires specialized chiral catalyst (commercially available). |

Selected Protocol: Route C (Asymmetric PTC) . We utilize a Maruoka-type spiro-quaternary ammonium catalyst to mediate the double alkylation (cyclization) of a phenylglycine-derived Schiff base with 1,3-dibromopropane. This creates the pyrrolidine ring and the quaternary stereocenter in a single, highly enantioselective step.

Reaction Scheme & Mechanism

The core transformation involves the base-mediated alkylation of the tert-butyl phenylglycinate Schiff base (1) with 1,3-dibromopropane (2) . The chiral ammonium catalyst (Cat)* forms a tight ion pair with the enolate at the interface of the toluene/KOH system, blocking one face of the planar enolate and forcing the alkylating agent to approach from the opposite side.

Caption: Schematic pathway for the asymmetric construction of the quaternary pyrrolidine scaffold via Phase-Transfer Catalysis.

Experimental Protocol

Phase 1: Substrate Preparation

Note: The starting material, tert-butyl 2-((diphenylmethylene)amino)-2-phenylacetate, can be purchased or synthesized from phenylglycine tert-butyl ester and benzophenone imine.

Phase 2: Asymmetric Cyclization (The Key Step)

Materials:

-

Substrate (1) : 1.0 equiv (e.g., 3.71 g, 10 mmol)

-

1,3-Dibromopropane: 1.2 equiv (2.42 g, 12 mmol)

-

Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst): 0.01 equiv (1 mol%)

-

Solvent: Toluene (Reagent Grade)

-

Base: 50% Aqueous KOH (degassed)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Substrate (1) (10 mmol) and the Maruoka Catalyst (0.1 mmol) in Toluene (30 mL).

-

Addition: Cool the mixture to 0 °C using an ice bath. Add 1,3-Dibromopropane (12 mmol) in one portion.

-

Initiation: Vigorously stir the organic phase and add 50% aqueous KOH (10 mL, pre-cooled to 0 °C) dropwise over 5 minutes.

-

Critical: High stirring rates (>1000 rpm) are essential to maintain the emulsion and ensure efficient phase transfer.

-

-

Reaction: Stir the biphasic mixture at 0 °C for 24 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 9:1) or HPLC.[1][2]

-

Workup:

-

Dilute with water (30 mL) and separate phases.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Flash chromatography on silica gel (Hexane/EtOAc 15:1) yields the cyclic imine ester (3) as a colorless oil.

-

Expected Yield: 85-92%.

-

Expected ee: >96% (determined by Chiral HPLC).[2]

-

Phase 3: Hydrolysis and Reduction

Procedure:

-

Hydrolysis: Dissolve intermediate (3) (8 mmol) in THF (20 mL). Add 1N HCl (15 mL) and stir at room temperature for 2 hours.

-

Observation: The yellow color of the Schiff base will fade.

-

Wash the mixture with Et₂O (2 x 20 mL) to remove the benzophenone byproduct.

-

Basify the aqueous layer (containing the amino ester hydrochloride) with NaHCO₃ to pH 9 and extract with CH₂Cl₂. Dry and concentrate to obtain (S)-2-phenylproline tert-butyl ester .

-

-

Reduction:

-

Dissolve the amino ester (5 mmol) in anhydrous THF (25 mL) under Argon.

-

Cool to 0 °C. Carefully add LiAlH₄ (2.0 equiv, 10 mmol) portion-wise (or use 2.0M solution in THF).

-

Allow to warm to room temperature and reflux for 3 hours to ensure complete reduction of the sterically hindered ester.

-

Quench: Fieser workup (add water, 15% NaOH, water sequentially). Filter the white precipitate.

-

Concentrate the filtrate to yield the crude amino alcohol.

-

-

Final Purification: Recrystallization from Et₂O/Hexane or column chromatography (CH₂Cl₂/MeOH/NH₄OH 90:9:1).

Quality Control & Validation

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity | >98.0% | HPLC (C18, MeCN/H2O + 0.1% TFA) |

| Enantiomeric Excess | >98% ee | Chiral HPLC (Chiralpak AD-H) |

| Identity | Consistent structure | 1H NMR (400 MHz, CDCl3) |

| Water Content | <0.5% | Karl Fischer |

Chiral HPLC Method (Example)

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm)

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm

-

Retention Times: (R)-isomer (minor) ~8.5 min; (S)-isomer (major) ~11.2 min.

Troubleshooting Guide

Issue: Low Enantioselectivity (<90% ee)

-

Root Cause 1: Insufficient stirring rate. The reaction occurs at the interface; poor mixing limits the catalyst's ability to control the enolate geometry.

-

Root Cause 2: Temperature fluctuation. Ensure the reaction remains strictly at 0 °C (or -20 °C for higher selectivity) throughout the 24h period.

-

Root Cause 3: Catalyst degradation. Quaternary ammonium salts can degrade under highly basic conditions if the reaction is prolonged excessively (>48h).

Issue: Incomplete Cyclization (Mono-alkylation)

-

Root Cause: Old or wet 1,3-dibromopropane. Ensure the reagent is distilled and dry.[3]

-

Correction: Add an additional 0.2 equiv of dibromide and check KOH concentration.

References

-

Ooi, T., & Maruoka, K. (2003). "Asymmetric Synthesis of

-Alkyl- -

Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2003). "Practical Asymmetric Synthesis of

-Dialkyl- -

Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23‐24), 2708-2748. (For context on alternative SRS routes). Link

-

Kawabata, T., et al. (2003). "Asymmetric Synthesis of

-Disubstituted Amino Acids via Memory of Chirality." Journal of the American Chemical Society, 125(43), 13012-13013. Link

Sources

Application Note: High-Fidelity Asymmetric Michael Additions using (2-Phenylpyrrolidin-2-yl)methanol

This Application Note is designed for researchers and drug development professionals seeking to implement (2-Phenylpyrrolidin-2-yl)methanol —a robust, quaternary chiral organocatalyst—in asymmetric Michael addition reactions.

Executive Summary & Catalyst Profile

(2-Phenylpyrrolidin-2-yl)methanol (often referred to as

Key Advantages[1]

-

** conformational Rigidity:** The quaternary center at C2 locks the pyrrolidine ring conformation, minimizing fluxional behavior and enhancing stereocontrol.

-

Metabolic & Chemical Stability: The absence of an acidic

-proton at the C2 position renders the catalyst immune to racemization and oxidative degradation mechanisms that plague standard proline derivatives. -

Steric Shielding: The C2-phenyl group provides a massive steric wall proximal to the active site, forcing high facial selectivity during enamine/iminium formation.

Comparison: Quaternary vs. Standard Catalysts

| Feature | (S)-Proline / Prolinol | Jørgensen-Hayashi Catalyst | (2-Phenylpyrrolidin-2-yl)methanol |

| C2 Substitution | Tertiary (H atom) | Tertiary (H atom) | Quaternary (Phenyl group) |

| Racemization Risk | Moderate (via enolization) | Moderate | Null (No |

| Steric Bulk | Low | High (Exocyclic) | High (Endocyclic/Rigid) |

| Primary Mode | H-Bonding / Enamine | Enamine / Iminium | Enamine (High Precision) |

Mechanistic Insight: The Enamine Cycle

In the context of Michael additions (typically aldehydes/ketones adding to nitroolefins), (2-Phenylpyrrolidin-2-yl)methanol operates via the Enamine Activation pathway.

The Pathway[1][2][3][4]

-

Condensation: The secondary amine of the catalyst condenses with the aldehyde (donor) to form an iminium ion, which tautomerizes to a nucleophilic Enamine .

-

Stereocontrol: The C2-phenyl group forces the enamine double bond into an (E)-configuration and shields one face of the molecule (typically the Re-face), directing the electrophile (nitroolefin) to attack from the opposing side.

-

C-C Bond Formation: The enamine attacks the Michael acceptor.

-

Hydrolysis: The resulting iminium intermediate is hydrolyzed, releasing the chiral product and regenerating the catalyst.

Diagram: Catalytic Cycle & Stereochemical Model

Figure 1: Catalytic cycle showing enamine formation, steric shielding by the quaternary phenyl group, and product release.

Experimental Protocol

Standard Operating Procedure (SOP): Enantioselective Michael Addition

Target Reaction: Addition of Butyraldehyde to

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Catalyst: (S)-(2-Phenylpyrrolidin-2-yl)methanol (10-20 mol%).

-

Donor: Butyraldehyde (freshly distilled).

-

Acceptor: trans-

-Nitrostyrene. -

Solvent: Toluene (anhydrous) or DCM.

-

Additive: Benzoic acid (optional, 10 mol% - accelerates hydrolysis).

Step-by-Step Workflow

-

Catalyst Activation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve (S)-(2-Phenylpyrrolidin-2-yl)methanol (0.05 mmol, 9.6 mg, 10 mol%) in Toluene (1.0 mL). Note: If using an acid additive, add Benzoic acid (0.05 mmol) at this stage.

-

Substrate Addition: Add Butyraldehyde (1.5 mmol, 3.0 equiv) to the catalyst solution. Stir for 10 minutes at Room Temperature (20-25°C) to allow enamine formation. Observation: The solution may turn slightly yellow.

-

Reaction Initiation: Add trans-

-Nitrostyrene (0.5 mmol, 1.0 equiv) in one portion. Cap the vial. -

Monitoring: Stir the mixture at Room Temperature. Monitor consumption of nitrostyrene by TLC (Hexane/EtOAc 8:2) or HPLC.[11] Typical Reaction Time: 12 - 24 hours.

-

Workup & Isolation:

-

Quench: Add water (2 mL) and stir vigorously for 5 minutes.

-

Extraction: Extract with Ethyl Acetate (3 x 5 mL).

-

Drying: Dry combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient).

-

Workflow Diagram

Figure 2: Linear workflow for the batch synthesis of Michael adducts.

Performance Data & Troubleshooting

Expected Results

When using (2-Phenylpyrrolidin-2-yl)methanol for the addition of aliphatic aldehydes to aryl nitroalkenes:

| Metric | Typical Range | Notes |

| Yield | 80 - 95% | Highly dependent on aldehyde equivalents (use excess). |

| Diastereomeric Ratio (dr) | > 90:10 (syn:anti) | Syn-isomer is generally favored. |

| Enantiomeric Excess (ee) | 90 - 99% | High fidelity due to quaternary rigidity. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Enamine formation is slow; Catalyst poisoning. | Increase catalyst loading to 20 mol%; Add 10 mol% Benzoic acid; Ensure reagents are acid-free. |

| Low ee | Temperature too high; Background reaction. | Lower reaction temperature to 0°C or -10°C; Verify solvent purity. |

| Product Epimerization | Basic workup; Silica acidity. | Use neutral workup; Minimize time on silica column; Store product at -20°C. |

References

-

Wagner, M., et al. (2014).[8][10] Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry, 4, 55-67.[8][10]

-

Viózquez, S. F., et al. (2008). Enantioselective Michael Addition Catalyzed by Chiral Secondary Amines. Tetrahedron: Asymmetry.[2][7] (Contextual grounding on proline-derivative mechanisms).

-

Gasparyan, S., et al. (2000).[12] New method for the synthesis of 2-phenylproline and its derivatives. Chemistry of Heterocyclic Compounds. (Synthesis of the core scaffold).

Sources

- 1. Direct catalytic asymmetric vinylogous Michael addition to construct an all-carbon quaternary center with 3-alkenyl-oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. scribd.com [scribd.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]

- 9. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

Step-by-step preparation of (2-Phenylpyrrolidin-2-yl)methanol from proline precursors

Executive Summary

The synthesis of

This application note details a robust, field-proven protocol utilizing Palladium-Catalyzed

Strategic Analysis & Retrosynthesis

The construction of the quaternary center at C2 is the limiting step. Classical enolate chemistry allows for alkylation but fails for arylation due to the unreactivity of aryl halides toward nucleophilic attack (SNAr) by enolates.

We employ a Buchwald-Hartwig type

Reaction Pathway Visualization

Figure 1: Synthetic workflow transforming L-Proline to the quaternary aryl-alcohol via Pd-catalysis.[1]

Detailed Experimental Protocols

Phase 1: Scaffold Preparation (N-Boc-L-Proline Methyl Ester)

Objective: Convert the zwitterionic amino acid into a lipophilic, non-acidic substrate suitable for strong bases.

-

Esterification: Suspend L-Proline (11.5 g, 100 mmol) in anhydrous MeOH (100 mL) at 0°C. Add SOCl₂ (8.0 mL, 110 mmol) dropwise. Reflux for 4 hours. Concentrate in vacuo to yield L-Proline methyl ester hydrochloride.

-

Boc Protection: Resuspend the salt in DCM (150 mL) and Et₃N (28 mL, 200 mmol). Add Boc₂O (24 g, 110 mmol) portion-wise at 0°C. Stir at RT for 12 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[2] Dry over MgSO₄ and concentrate.

-

Yield Check: Expect ~21-22 g (>90%) of a colorless oil. Checkpoint: Verify absence of NH peaks in IR/NMR.

Phase 2: The Critical Step – Pd-Catalyzed -Arylation

Objective: Install the phenyl ring at the C2 position. This step utilizes the methodology pioneered by Buchwald et al.

Reagents:

-

Substrate: N-Boc-Proline Methyl Ester (1.0 equiv)

-

Aryl Halide: Bromobenzene (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(t-Bu)₃ (10 mol%) (Use P(t-Bu)₃·HBF₄ salt for easier handling, requires extra base equivalent).

-

Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.2 equiv).

-

Solvent: Toluene (anhydrous, degassed).

Protocol:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and argon inlet.

-

Catalyst Pre-mix: Charge the flask with Pd(OAc)₂ (112 mg, 0.5 mmol) and P(t-Bu)₃·HBF₄ (290 mg, 1.0 mmol). Add Toluene (10 mL) and stir.

-

Substrate Addition: Add N-Boc-Proline Methyl Ester (2.29 g, 10 mmol) and Bromobenzene (1.26 mL, 12 mmol) in Toluene (10 mL).

-

Enolate Formation & Coupling: Cool the mixture to RT (or 0°C if scale >10g). Add LiHMDS (22 mL, 22 mmol) dropwise via syringe pump over 30 minutes.

-

Mechanism Note: The base generates the enolate in situ, which transmetallates to the oxidative addition complex (L₂Pd(Ph)Br).

-

-

Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by GC-MS or TLC (the product is significantly more non-polar than the starting material).

-

Quench: Cool to RT. Quench with sat. NH₄Cl (aq). Dilute with EtOAc.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

Result: N-Boc-2-phenyl-proline methyl ester. Note: This reaction typically produces a racemate due to the planar enolate intermediate.

-

Phase 3: Reductive Opening

Objective: Reduce the methyl ester to the primary alcohol without reducing the Boc group or the phenyl ring.

-

Setup: Dissolve the arylated ester (2 mmol) in anhydrous THF (10 mL).

-

Reduction: Add LiBH₄ (2.0 M in THF, 4 mmol) dropwise at 0°C.

-

Why LiBH₄? It is safer than LiAlH₄ and chemoselective for esters over carbamates (Boc).

-

-

Stir: Allow to warm to RT and stir for 4 hours.

-

Workup: Quench carefully with Acetone (to consume excess hydride) followed by Rochelle's salt solution (potassium sodium tartrate) to break up boron complexes. Extract with EtOAc.

-

Final Product: N-Boc-(2-phenylpyrrolidin-2-yl)methanol .

-

Deprotection (Optional): If the free amine is required, treat with TFA/DCM (1:4) for 1 hour, then neutralize with basic resin.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Inert Atmosphere | < 10 ppm O₂/H₂O | Oxygen poisons the Pd(0) active species, halting conversion. |

| Base Quality | LiHMDS (Fresh) | Aged/hydrolyzed base fails to deprotonate the ester, leading to no reaction. |